[Tyr8]-Substance P: A Technical Guide for Researchers
[Tyr8]-Substance P: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
[Tyr8]-Substance P is a synthetic analog of the endogenous neuropeptide Substance P (SP). In this analog, the phenylalanine residue at position 8 of the native SP sequence is substituted with a tyrosine residue. This modification is primarily introduced to facilitate radioiodination for use in receptor binding assays and other tracer applications, as the tyrosine residue provides a reactive site for iodination. Functionally, [Tyr8]-Substance P acts as an agonist at tachykinin receptors, with a preference for the neurokinin-1 (NK1) receptor, the primary receptor for Substance P. It is a valuable tool in pharmacology and neuroscience for studying the distribution, function, and signaling of NK1 receptors.
This technical guide provides a comprehensive overview of [Tyr8]-Substance P, including its core properties, available quantitative pharmacological data, detailed experimental protocols for its use, and visualizations of its signaling pathways and experimental workflows.
Core Properties
| Property | Value | Reference |
| IUPAC Name | L-Arginyl-L-prolyl-L-lysyl-L-prolyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-tyrosyl-glycyl-L-leucyl-L-methioninamide | |
| Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 | |
| Molecular Formula | C63H98N18O14S | |
| Molecular Weight | 1363.63 g/mol | |
| CAS Number | 55614-10-3 | |
| Biological Target | Primarily Neurokinin-1 (NK1) Receptor |
Quantitative Pharmacological Data
Precise binding affinity (Ki/Kd) and functional potency (EC50/IC50) values for [Tyr8]-Substance P at the NK1 receptor are not extensively reported in publicly available databases. However, early characterization provides valuable insight into its relative potency compared to native Substance P.
| Assay | Species | Tissue/System | Parameter | Value | Reference |
| Smooth Muscle Contraction | Guinea Pig | Isolated Ileum | Relative Potency | Approximately half the potency of Substance P | |
| Blood Pressure Regulation | Dog | In vivo | Relative Potency | Approximately half the potency of Substance P |
Note: The available data suggests that the substitution of phenylalanine with tyrosine at position 8 results in a moderate reduction in potency for the measured biological effects. Further detailed pharmacological characterization is required to establish precise affinity and potency values at the molecular level.
Experimental Protocols
Solid-Phase Peptide Synthesis of [Tyr8]-Substance P
This protocol describes the manual solid-phase synthesis of [Tyr8]-Substance P using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
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Rink Amide resin
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Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Gln(Trt)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH)
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Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
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Solvents: DMF, DCM (Dichloromethane)
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Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H2O (95:2.5:2.5)
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Diethyl ether
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HPLC purification system
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Mass spectrometer
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
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First Amino Acid Coupling (Fmoc-Met-OH):
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Pre-activate Fmoc-Met-OH by dissolving it with HBTU and DIPEA in DMF.
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Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
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Wash the resin with DMF and DCM.
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Fmoc Deprotection:
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Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
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Wash the resin thoroughly with DMF.
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Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Leu, Gly, Tyr(tBu), Phe, Gln(Trt), Pro, Lys(Boc), Pro, Arg(Pbf)).
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Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step to remove the Fmoc group from the N-terminal arginine.
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Cleavage and Deprotection:
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Wash the resin with DCM and dry under vacuum.
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Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate.
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Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether.
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Purification and Analysis:
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Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
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Purify the peptide by reverse-phase HPLC.
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Confirm the identity and purity of the final product by mass spectrometry.
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Guinea Pig Ileum Contraction Assay
This ex vivo bioassay is used to determine the contractile activity of [Tyr8]-Substance P on smooth muscle.
Materials:
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Male guinea pig (250-350 g)
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Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
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Organ bath with an isometric force transducer
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Carbogen gas (95% O2, 5% CO2)
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[Tyr8]-Substance P and Substance P stock solutions
Procedure:
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Tissue Preparation:
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Humanely euthanize a guinea pig.
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Isolate a segment of the terminal ileum and place it in a petri dish containing Tyrode's solution bubbled with carbogen.
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Clean the ileum segment of adhering mesentery and cut into 2-3 cm long pieces.
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Mounting the Tissue:
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Mount one end of the ileum segment to a fixed hook in the organ bath and the other end to an isometric force transducer.
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The organ bath should contain Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.
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Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
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Data Acquisition:
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Record isometric contractions using a data acquisition system.
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Construct cumulative concentration-response curves for both Substance P and [Tyr8]-Substance P by adding increasing concentrations of the peptides to the organ bath.
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Allow the response to each concentration to reach a plateau before adding the next concentration.
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Data Analysis:
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Normalize the responses to the maximum contraction induced by a reference agonist (e.g., acetylcholine or Substance P).
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Calculate the EC50 values (the concentration that produces 50% of the maximal response) for both peptides.
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Determine the relative potency of [Tyr8]-Substance P compared to Substance P.
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Radioligand Competition Binding Assay
This assay measures the affinity of [Tyr8]-Substance P for the NK1 receptor by its ability to compete with a radiolabeled ligand.
Materials:
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Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-NK1R or U373 MG cells)
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Radiolabeled ligand (e.g., [125I]-[Tyr8]-Substance P or [3H]-Substance P)
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Unlabeled [Tyr8]-Substance P and Substance P
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail)
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Glass fiber filters
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Filtration manifold
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Scintillation counter and scintillation fluid
Procedure:
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Assay Setup:
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In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and increasing concentrations of unlabeled [Tyr8]-Substance P (or other competitor).
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Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled Substance P).
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Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
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Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.
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Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
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Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the competitor concentration.
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Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
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Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Calcium Mobilization Assay
This functional assay measures the ability of [Tyr8]-Substance P to activate the NK1 receptor and trigger an increase in intracellular calcium concentration.
Materials:
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Cells expressing the NK1 receptor (e.g., HEK293-NK1R or CHO-NK1R)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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[Tyr8]-Substance P and Substance P stock solutions
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Fluorescence plate reader with an injection system
Procedure:
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Cell Plating: Seed the NK1R-expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
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Dye Loading:
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Prepare a loading solution of the calcium-sensitive dye in assay buffer.
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Remove the culture medium from the cells and add the dye loading solution.
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Incubate the plate at 37°C for 60 minutes to allow the dye to enter the cells.
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Cell Washing: Gently wash the cells with assay buffer to remove extracellular dye.
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Measurement of Calcium Response:
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Place the plate in the fluorescence plate reader.
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Record a baseline fluorescence reading.
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Inject a solution of [Tyr8]-Substance P (or other agonist) into the wells and continue to record the fluorescence intensity over time.
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Data Analysis:
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The change in fluorescence intensity reflects the change in intracellular calcium concentration.
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Construct dose-response curves by plotting the peak fluorescence response against the logarithm of the agonist concentration.
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Calculate the EC50 value for [Tyr8]-Substance P.
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Mandatory Visualizations
Signaling Pathways
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflows
Caption: Radioligand Competition Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
